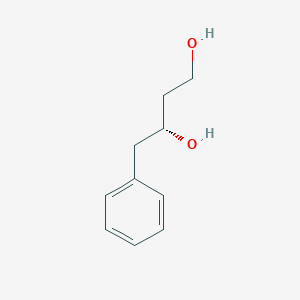
(3R)-4-Phenylbutane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-4-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 4-phenyl-2-butanone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.
化学反应分析
Types of Reactions
(3R)-4-Phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to form (3R)-4-phenylbutane-1,3-diamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Phenylbutane-1,3-dione or 4-phenylbutanoic acid.
Reduction: (3R)-4-Phenylbutane-1,3-diamine.
Substitution: 4-Phenylbutane-1,3-dichloride or 4-phenylbutane-1,3-dibromide.
科学研究应用
(3R)-4-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
作用机制
The mechanism of action of (3R)-4-Phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors in a stereospecific manner, influencing biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
(3S)-4-Phenylbutane-1,3-diol: The enantiomer of (3R)-4-Phenylbutane-1,3-diol, which has the opposite stereochemistry.
4-Phenylbutane-1,3-diol: The racemic mixture containing both (3R) and (3S) enantiomers.
4-Phenyl-2-butanol: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis. The compound’s ability to interact stereospecifically with biological targets also makes it a subject of interest in medicinal chemistry and drug development.
属性
CAS 编号 |
919764-55-9 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
(3R)-4-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 |
InChI 键 |
DCDISHARGWMOMM-JTQLQIEISA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](CCO)O |
规范 SMILES |
C1=CC=C(C=C1)CC(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
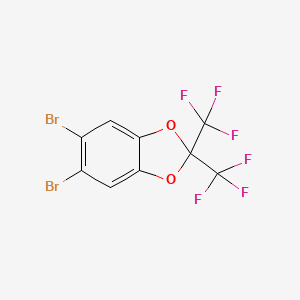
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
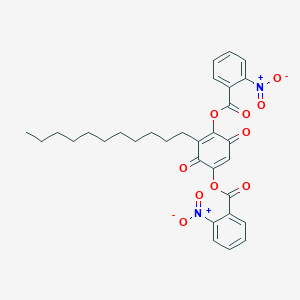
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)
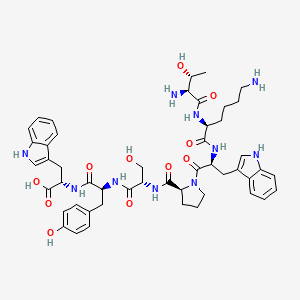
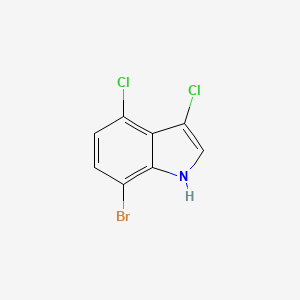

![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
